molecular formula C9H11NO2 B6353369 Bicyclo[2.2.1]heptane-2,3-dicarboximide CAS No. 6713-41-3

Bicyclo[2.2.1]heptane-2,3-dicarboximide

Cat. No. B6353369
CAS RN: 6713-41-3
M. Wt: 165.19 g/mol
InChI Key: RIVOBMOBWMOLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bicyclo[2.2.1]heptane-2,3-dicarboximide” is a chemical compound with the molecular formula C9H11NO2 . It is also known as 3,6-Endomethylene-1,2-cyclohexanedicarboximide, Hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione, and endo-4-Aza-tricyclo[5.2.1.02,6]decane-3,5-dione .


Synthesis Analysis

The synthesis of Bicyclo[2.2.1]heptane derivatives has been achieved through a sequential Diels Alder reaction/rearrangement sequence . This method involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes . Furthermore, when the initiating DA reaction was catalyzed by a chiral Lewis acid, the bicyclo[2.2.1]heptane derivatives can be obtained in an enantiomeric ratio (er) up to 96.5:3.5 .


Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]heptane-2,3-dicarboximide is characterized by a bicyclic framework, which is a common feature in many bioactive compounds . The average mass of the molecule is 184.189 Da and the monoisotopic mass is 184.073563 Da .

Scientific Research Applications

Unique Molecular Structure and Applications in Drug Research

Bicyclo[2.2.1]heptane-2,3-dicarboximide is a compound notable for its unique molecular structure, including a voluminous, bicyclic carbon skeleton and sterically fixed position of its substituents. This unique structure has made it a subject of interest in pharmaceutical research. Specifically, its molecular shape and structural features have been used to study structure-activity relationships, providing insights into the interactions between molecular structures and their biological or chemical activity. The compound's distinct structure makes it an ideal candidate for testing hypotheses in drug research and understanding the fundamental aspects of molecular interactions in pharmacological contexts (Buchbauer & Pauzenberger, 1991).

Applications in Fungicide Research

Bicyclo[2.2.1]heptane-2,3-dicarboximide derivatives, specifically dicarboximides like iprodione, procymidone, and vinclozolin, have been extensively studied for their fungicidal properties, primarily against Botrytis cinerea. These compounds are part of a newer group of protectant fungicides. Despite the emergence of dicarboximide-resistant strains of Botrytis in the field, these compounds have continued to be effective due to their unique properties, including their re-sensitization in the absence of the fungicide and the associated loss of vigor and pathogenicity in resistant strains. This research highlights the unique aspects of dicarboximide resistance and suggests the complexity and potential strategies for managing fungicide resistance (Pommer & Lorenz, 1982).

Role in the Synthesis of Norcantharidin Analogues

Norcantharidin, a derivative of cantharidin and structurally related to Bicyclo[2.2.1]heptane-2,3-dicarboximide, has shown potential in anticancer research. The structure of norcantharidin allows for modifications leading to the synthesis of various analogues with potential anticancer activities. This showcases the compound's role as a base structure in the synthesis of medicinal compounds. The review of patents related to norcantharidin analogues from 2006 to 2010 emphasizes the continuous efforts in exploring these structures for developing more effective anticancer compounds (Deng & Tang, 2011).

Insights into Selective Catalytic Oxidation of Cyclohexene

Research into the catalytic oxidation of cyclohexene, which can lead to a mixture of products including 7-oxabicyclo[4.1.0]heptane, has provided valuable insights into the selective catalytic oxidation process. This process is significant for the chemical industry due to the broad and abundant use of the resulting products. The review highlights recent advances and classifications based on chosen oxidants, providing a guide for the controllable and selective catalytic oxidation of cyclohexene, a process relevant to both academia and industry (Cao et al., 2018).

Safety and Hazards

The safety data sheet for Bicyclo[2.2.1]heptane-2,3-dicarboximide indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVOBMOBWMOLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330270
Record name Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

CAS RN

14805-29-9, 6713-41-3
Record name NSC238001
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptane-2,3-dicarboximide
Reactant of Route 2
Reactant of Route 2
Bicyclo[2.2.1]heptane-2,3-dicarboximide
Reactant of Route 3
Bicyclo[2.2.1]heptane-2,3-dicarboximide
Reactant of Route 4
Bicyclo[2.2.1]heptane-2,3-dicarboximide
Reactant of Route 5
Bicyclo[2.2.1]heptane-2,3-dicarboximide
Reactant of Route 6
Bicyclo[2.2.1]heptane-2,3-dicarboximide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.